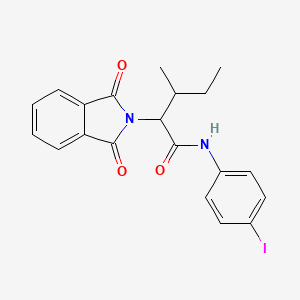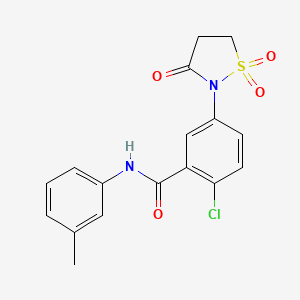
3-anilino-5-(3-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-5-(3-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as AF-1, is a synthetic compound that belongs to the class of pyrrolidinones. It is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mecanismo De Acción
AF-1 works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cancer and inflammation. AF-1 has also been shown to inhibit the activity of the cannabinoid receptor CB1, which plays a role in neurodegenerative disorders.
Biochemical and Physiological Effects:
AF-1 has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. AF-1 has also been shown to reduce inflammation and oxidative stress in the body. In addition, AF-1 has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AF-1 has several advantages for lab experiments, including its high yield and purity, its specificity for certain enzymes and receptors, and its potential use as a lead compound for drug discovery. However, there are also limitations to using AF-1 in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on AF-1. One direction is to further study its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential use as a lead compound for drug discovery. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.
Métodos De Síntesis
AF-1 can be synthesized using a multi-step process that involves the reaction of 3-nitroaniline with 3-fluorobenzaldehyde, followed by reduction, cyclization, and deprotection. The final product is obtained in high yield and purity. The synthesis method has been optimized to produce AF-1 in large quantities for research purposes.
Aplicaciones Científicas De Investigación
AF-1 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and receptors that play a role in these diseases. AF-1 has also been studied for its potential use in drug discovery, as it can serve as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
4-anilino-2-(3-fluorophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O/c23-17-9-7-8-16(14-17)21-15-20(24-18-10-3-1-4-11-18)22(26)25(21)19-12-5-2-6-13-19/h1-15,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYSZNNGNHTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5066031.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![N-(2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B5066097.png)